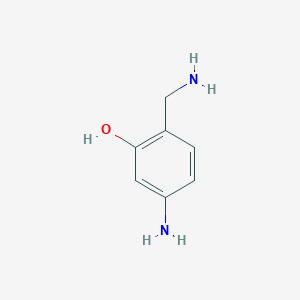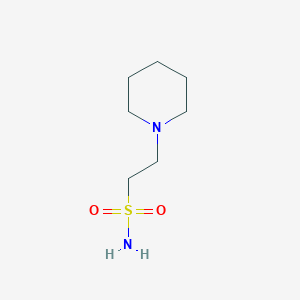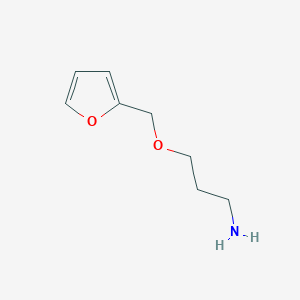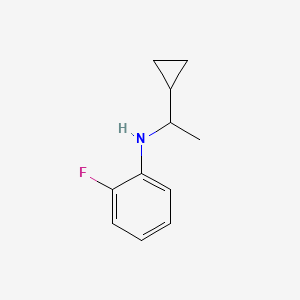![molecular formula C11H15FN2 B13246372 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine typically involves the reaction of 4-fluoropiperidine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methylene bridge between the piperidine and pyridine rings. The reaction is conducted in an appropriate solvent, such as ethanol or tetrahydrofuran, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve the overall efficiency of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloropiperidin-4-yl)methyl]pyridine
- 2-[(4-Bromopiperidin-4-yl)methyl]pyridine
- 2-[(4-Methylpiperidin-4-yl)methyl]pyridine
Uniqueness
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-[(4-fluoropiperidin-4-yl)methyl]pyridine |
InChI |
InChI=1S/C11H15FN2/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-9H2 |
InChI Key |
WKUSMLLCUXPDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13246302.png)
![N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13246306.png)


![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)
![2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B13246317.png)







